N-(imidazo[1,2-a]pyridin-2-yl)acetamide
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Overview
Description
N-(imidazo[1,2-a]pyridin-2-yl)acetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring system, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(imidazo[1,2-a]pyridin-2-yl)acetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used without the need for a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for larger-scale production, with potential optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(imidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The imidazo[1,2-a]pyridine ring allows for substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: TBHP in decane is commonly used for oxidative reactions.
Reduction: Standard reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Halogenated reagents and bases are often used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(imidazo[1,2-a]pyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(imidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- N-(pyridin-2-yl)acetamide
- 3-bromoimidazo[1,2-a]pyridine
- Zolpidem (N,N,6-trimethyl-2-p-tolylimidazo[1,2-a]pyridine-3-acetamide)
Comparison: N-(imidazo[1,2-a]pyridin-2-yl)acetamide is unique due to its specific imidazo[1,2-a]pyridine ring system, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and has shown promising results in preliminary biological studies .
Properties
CAS No. |
38922-76-8 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-imidazo[1,2-a]pyridin-2-ylacetamide |
InChI |
InChI=1S/C9H9N3O/c1-7(13)10-8-6-12-5-3-2-4-9(12)11-8/h2-6H,1H3,(H,10,13) |
InChI Key |
ARXDIRDGQQSWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
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